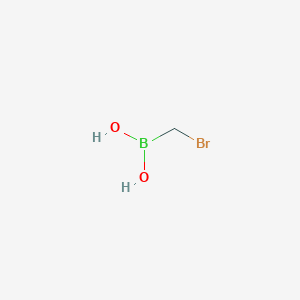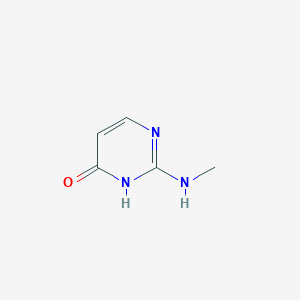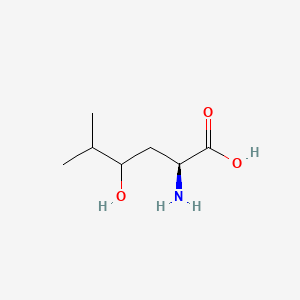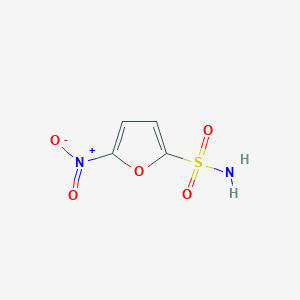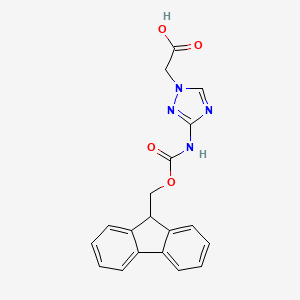
(2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride: is a chiral compound with significant potential in various scientific fields. This compound features a bromine and fluorine-substituted phenyl ring, an amino group, and an ethanol moiety, making it a versatile molecule for chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluoroaniline.
Reaction with Epichlorohydrin: The aniline undergoes a nucleophilic substitution reaction with epichlorohydrin to form an intermediate.
Ring Opening: The intermediate is then subjected to ring-opening under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially yielding dehalogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure allows for the exploration of potential therapeutic applications, including as an active pharmaceutical ingredient.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
- (2R)-2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride
- (2R)-2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride
- (2R)-2-amino-2-(3-iodo-4-fluorophenyl)ethan-1-ol hydrochloride
Comparison:
- Substituent Effects: The presence of different halogens (bromine, chlorine, iodine) can significantly influence the compound’s reactivity and biological activity.
- Binding Affinity: Variations in the halogen substituents can alter the compound’s binding affinity to molecular targets, affecting its potency and selectivity.
- Stability: The stability of the compound can also vary depending on the nature of the halogen substituents, impacting its shelf life and usability in various applications.
属性
分子式 |
C8H10BrClFNO |
|---|---|
分子量 |
270.52 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
InChI 键 |
DGHVDXBFKBATGC-QRPNPIFTSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Br)F.Cl |
规范 SMILES |
C1=CC(=C(C=C1C(CO)N)Br)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


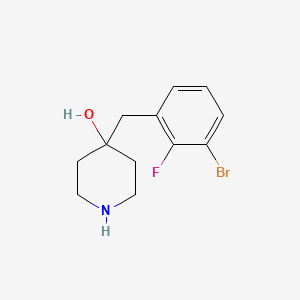




![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)

